Photo-lysine Derivative 1
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Overview
Description
Photo-lysine Derivative 1 is a novel photo-reactive amino acid based on lysine. It is designed to capture proteins that bind lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and has significant applications in chemical biology, biochemistry, and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine Derivative 1 involves multiple steps, starting from basic industrial raw materials. The process includes the formation of intermediate compounds, which are then subjected to photo-crosslinking reactions. The key challenge in the synthesis is the compound’s photosensitivity, requiring reactions to be conducted under controlled light conditions to prevent decomposition .
Industrial Production Methods: Industrial production of this compound has been scaled up from milligram to gram levels. This involves optimizing the yield of intermediate compounds and refining the synthesis steps to ensure high purity and stability of the final product. Specialized equipment and facilities are necessary to maintain the compound’s integrity during production .
Chemical Reactions Analysis
Types of Reactions: Photo-lysine Derivative 1 undergoes several types of chemical reactions, including:
Photo-crosslinking: Upon exposure to light, the compound forms covalent bonds with adjacent molecules, capturing proteins that interact with lysine modifications.
Substitution Reactions: The lysine residue can participate in nucleophilic substitution reactions, particularly with anhydrides.
Common Reagents and Conditions:
Photo-crosslinking: Typically involves the use of UV light to activate the photo-reactive groups.
Substitution Reactions: Common reagents include anhydrides and other nucleophilic agents.
Major Products: The primary products of these reactions are covalently modified proteins, which can be analyzed to study protein interactions and modifications .
Scientific Research Applications
Photo-lysine Derivative 1 has a wide range of applications in scientific research:
Chemistry: Used in photo-affinity labeling to study protein interactions and modifications.
Biology: Helps in understanding the role of lysine modifications in various biological processes.
Medicine: Aids in drug discovery by identifying potential drug targets and binding sites.
Industry: Utilized in the production of high-purity proteins for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Photo-lysine Derivative 1 involves photo-affinity labeling. Upon exposure to light, the compound generates highly reactive species that form covalent bonds with nearby proteins. This allows for the capture and identification of proteins that interact with lysine modifications. The molecular targets include proteins involved in post-translational modifications, and the pathways affected are those related to protein-protein interactions and signaling .
Comparison with Similar Compounds
Photo-leucine: Another photo-reactive amino acid used for similar purposes.
Photo-methionine: Used in structural biology to study protein core regions.
Diazirine-based Compounds: Widely used in photo-affinity labeling due to their high reactivity and stability.
Uniqueness: Photo-lysine Derivative 1 is unique due to its specific ability to capture proteins that bind lysine post-translational modifications. This specificity makes it a valuable tool in studying epigenetic regulation and protein interactions that are critical in various biological processes .
Properties
Molecular Formula |
C11H19NO6 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16) |
InChI Key |
BKWJHUDFPLJFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O |
Origin of Product |
United States |
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